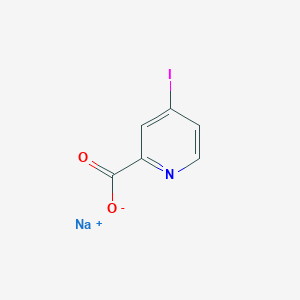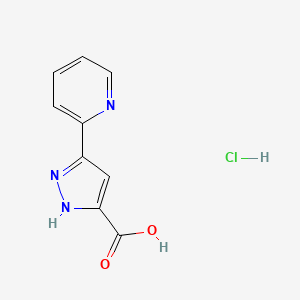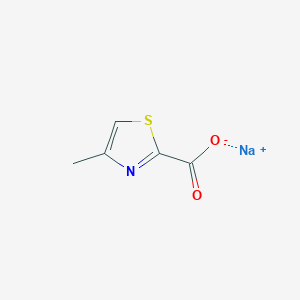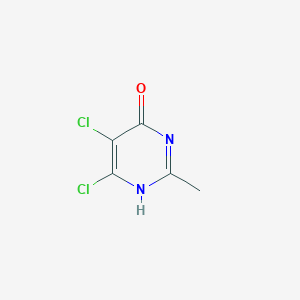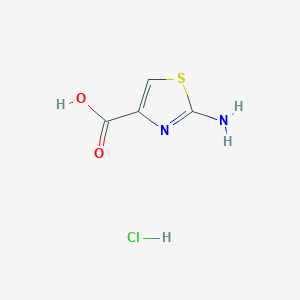
2-Amino-thiazole-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-thiazole-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activity and potential therapeutic uses.
Synthetic Routes and Reaction Conditions:
From 2-Aminothiazole: One common synthetic route involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of hydrochloric acid to yield this compound.
From Thiourea and Chloroacetic Acid: Another method involves the reaction of thiourea with chloroacetic acid, followed by hydrochloric acid treatment to produce the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Substituted thiazole derivatives with different functional groups.
科学研究应用
2-Amino-thiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Medicine: It is used as a precursor in the synthesis of various pharmaceuticals, including antibiotics and antifungal agents.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2-Amino-thiazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial resistance, and oxidative stress.
相似化合物的比较
2-Aminothiazole: A closely related compound with similar biological activities.
Thiazole-4-carboxylic Acid: Another derivative with applications in medicinal chemistry.
Sulfathiazole: A sulfonamide derivative used as an antibacterial agent.
Uniqueness: 2-Amino-thiazole-4-carboxylic acid hydrochloride stands out due to its specific structural features and its ability to undergo diverse chemical reactions, making it a versatile compound in various applications.
属性
IUPAC Name |
2-amino-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHISTQNDZWDHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

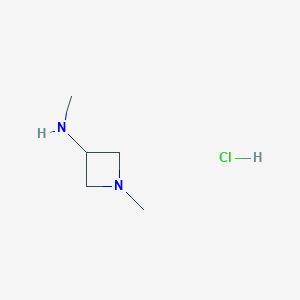
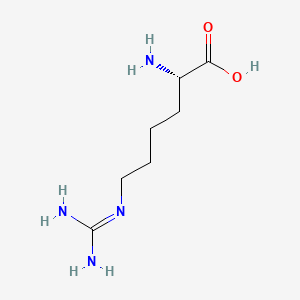
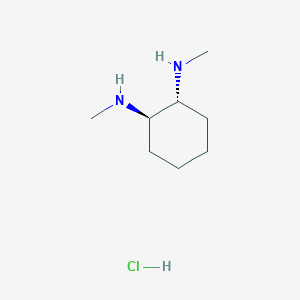


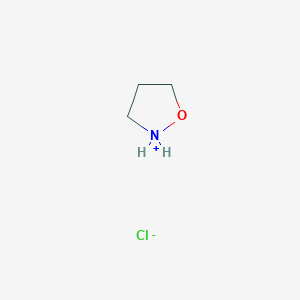
![2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B7826769.png)
